5-Chloro-2-(isopropylamino)aniline molecular structure and weight
5-Chloro-2-(isopropylamino)aniline molecular structure and weight
An In-Depth Technical Guide to 5-Chloro-2-(isopropylamino)aniline: Synthesis, Characterization, and Applications
Introduction
5-Chloro-2-(isopropylamino)aniline is a substituted aniline derivative that has emerged as a pivotal structural motif in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a chlorine atom and an isopropylamino group on the aniline core, imparts specific steric and electronic properties that are highly valuable for molecular design. While not extensively documented for its own direct biological activity, its primary role is that of a crucial intermediate or building block in the synthesis of a wide array of pharmacologically active molecules.[1] This guide provides a comprehensive technical overview of its molecular structure, synthesis, analytical characterization, and established applications, particularly for professionals engaged in pharmaceutical research and development.
Molecular Identity and Physicochemical Properties
The fundamental identity of 5-Chloro-2-(isopropylamino)aniline is defined by its unique molecular structure and resulting physicochemical characteristics. The molecule consists of a benzene ring substituted with a primary amine group, a secondary isopropylamine group, and a chlorine atom. The IUPAC name is 4-Chloro-N¹-(propan-2-yl)benzene-1,2-diamine.[2]
Caption: Molecular structure of 5-Chloro-2-(isopropylamino)aniline.
The quantitative properties of this compound are summarized below. These parameters are critical for predicting its behavior in chemical reactions, purification processes, and formulation studies.
| Property | Value | Source |
| CAS Number | 89659-68-7 | [2][3][4] |
| Molecular Formula | C₉H₁₃ClN₂ | [2][3][4] |
| Molecular Weight | 184.67 g/mol | [3][4] |
| Boiling Point (Predicted) | 324.3 ± 27.0 °C | [4] |
| Density (Predicted) | 1.179 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.82 | [4] |
Synthetic Pathway and Experimental Protocol
The synthesis of 5-Chloro-2-(isopropylamino)aniline is typically achieved through a robust two-step process that is amenable to scale-up. The general strategy involves the introduction of the isopropyl group onto a commercially available chloronitrobenzene precursor, followed by the chemical reduction of the nitro group to furnish the desired aniline.[5]
Caption: General synthetic pathway for 5-Chloro-2-(isopropylamino)aniline.
Detailed Experimental Protocol
This protocol details the synthesis starting from 1,4-dichloro-2-nitrobenzene.
Part 1: Synthesis of 4-Chloro-1-isopropyl-2-nitrobenzene (Intermediate) [5]
This step employs a Friedel-Crafts alkylation reaction. The Lewis acid catalyst, aluminum chloride (AlCl₃), is crucial as it polarizes the C-O bond of isopropyl alcohol, facilitating the generation of an electrophilic isopropyl carbocation which then attacks the electron-rich aromatic ring.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (DCM).
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Cooling: Cool the suspension to 0°C using an ice bath to control the exothermic reaction.
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Addition of Reactants: Slowly add a solution of 1,4-dichloro-2-nitrobenzene in DCM to the stirred suspension. Following this, add isopropyl alcohol dropwise, ensuring the temperature is maintained at or below 5°C.
-
Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into ice-cold water. Separate the organic layer, and wash it sequentially with a dilute HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel.
Part 2: Reduction to 5-Chloro-2-(isopropylamino)aniline [5]
This step involves the reduction of the nitro group to a primary amine. Tin(II) chloride in concentrated hydrochloric acid is an effective and common reagent for this transformation.
-
Reaction Setup: Dissolve the intermediate, 4-chloro-1-isopropyl-2-nitrobenzene, in ethanol in a round-bottom flask.
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Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
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Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 8). Extract the product into an organic solvent like ethyl acetate or DCM (3x).
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Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, concentrate the solvent under reduced pressure. The crude final product can be purified by column chromatography or distillation under reduced pressure to yield pure 5-Chloro-2-(isopropylamino)aniline.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[6][7]
Caption: Workflow for the characterization of 5-Chloro-2-(isopropylamino)aniline.[6]
Spectroscopic and Spectrometric Data
The structural confirmation relies on piecing together data from various techniques, each providing unique information about the molecule's framework and functional groups.[6]
| Technique | Expected Data/Observations |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton), aromatic protons in the 6.6-7.1 ppm region, and a broad singlet for the NH₂ protons.[6] |
| ¹³C NMR | Resonances for the two distinct methyl carbons and the methine carbon of the isopropyl group, along with six distinct signals for the aromatic carbons.[6] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine groups), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching.[6] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the compound's molecular weight, along with a characteristic [M+2]⁺ peak due to the ³⁷Cl isotope. Fragmentation patterns would likely show the loss of a methyl or isopropyl group.[6] |
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)[7]
HPLC is a standard method for determining the purity of a synthesized compound. A reverse-phase method is typically suitable for this moderately nonpolar molecule.
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Sample Preparation: Accurately weigh ~10 mg of the synthesized 5-Chloro-2-(isopropylamino)aniline and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock with the mobile phase to a working concentration of approximately 0.1 mg/mL.[7]
-
Chromatographic Conditions (Starting Point):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (B) and Water with 0.1% Formic Acid (A).
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area in the chromatogram. This method provides a quantitative measure of purity, which is essential for its use in subsequent research and development stages.[7]
Applications in Drug Discovery
5-Chloro-2-(isopropylamino)aniline is a valuable precursor for synthesizing compounds with a broad spectrum of pharmacological activities, with a significant footprint in oncology.[1] Its derivatives have shown promise as potent inhibitors of key enzymes and signaling pathways that are frequently dysregulated in cancer.
-
Kinase Inhibitors: Substituted anilines are a core component of many kinase inhibitors. This specific scaffold has been utilized in developing dual inhibitors targeting enzymes like ALK and EGFR, as well as in novel quinazoline-based inhibitors aimed at the tyrosine kinase domains of c-Src and Abl, which are implicated in cancer progression.[1]
-
WNT Signaling Pathway Inhibition: The aberrant activation of the WNT signaling pathway is linked to various cancers. The structural features of 5-Chloro-2-(isopropylamino)aniline make it a suitable starting point for creating molecules that can modulate this critical pathway.[1]
Conclusion
5-Chloro-2-(isopropylamino)aniline is more than a simple chemical entity; it is an enabling tool for medicinal chemists. Its well-defined synthesis and clear analytical profile allow for its reliable production and quality control. The true value of this compound lies in its demonstrated utility as a versatile scaffold for the development of next-generation therapeutic agents, particularly in the competitive field of kinase inhibitor research. This guide provides the foundational knowledge necessary for researchers and scientists to effectively synthesize, characterize, and apply this important building block in their drug discovery programs.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Chloro-2-(isopropylamino)aniline | CymitQuimica [cymitquimica.com]
- 3. CAS 89659-68-7 | 3631-5-04 | MDL MFCD00084956 | 5-Chloro-2-(isopropylamino)aniline | SynQuest Laboratories [synquestlabs.com]
- 4. 5-CHLORO-2-(ISOPROPYLAMINO)ANILINE CAS#: 89659-68-7 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
